Ufiprazole
Descripción general
Descripción
Análisis Bioquímico
Biochemical Properties
Ufiprazole interacts with various enzymes and proteins. It is a direct-acting inhibitor of the enzyme CYP2C19 . This interaction plays a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound, being a metabolite of Omeprazole, shares similar cellular effects. Omeprazole is known to reduce gastric acid production by irreversibly inhibiting the stomach’s H+/K+ ATPase proton pump . This implies that this compound may also influence cell function by affecting acid production and related cellular processes.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of the enzyme CYP2C19 . This interaction can lead to changes in gene expression and cellular metabolism.
Metabolic Pathways
This compound is involved in the metabolic pathways related to the metabolism of Omeprazole, given that it is a metabolite of this compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ufiprazole involves the reaction between 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride and 2-mercapto-5-methoxybenzimidazole. The reaction is typically carried out in the presence of sodium hydroxide and dichloromethane, with the pH adjusted to 10 using sodium hydroxide . The reaction mixture is stirred and the product is isolated through liquid separation, extraction, washing, drying, and concentration .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of pH and temperature, as well as the use of appropriate solvents and reagents to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Ufiprazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The thioether group in this compound can be selectively oxidized to form sulfone derivatives . Additionally, it can participate in nucleophilic substitution reactions due to the presence of the benzimidazole ring .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thioether group to sulfone.
Reduction: Reducing agents like sodium borohydride can be employed to reduce any oxidized forms back to the thioether.
Substitution: Nucleophilic reagents such as sodium methoxide can be used for substitution reactions involving the benzimidazole ring.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced thioether forms, and various substituted benzimidazole compounds .
Aplicaciones Científicas De Investigación
Ufiprazole has several scientific research applications:
Mecanismo De Acción
Ufiprazole exerts its effects by inhibiting the enzyme CYP2C19, which is involved in the metabolism of various drugs. This inhibition occurs through the formation of a covalent bond between this compound and the enzyme, leading to a decrease in enzyme activity . Additionally, as a proton pump inhibitor, it reduces gastric acid production by irreversibly inhibiting the H+/K+ ATPase enzyme in the stomach lining .
Comparación Con Compuestos Similares
Similar Compounds
Esomeprazole: The S-enantiomer of Omeprazole, known for its improved effectiveness in treating acid-related disorders.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action but different chemical structure.
Uniqueness of Ufiprazole
This compound is unique due to its specific role as an intermediate in the synthesis of Omeprazole and Esomeprazole. Its ability to inhibit CYP2C19 also sets it apart from other proton pump inhibitors, making it a valuable compound for studying enzyme inhibition and drug interactions .
Actividad Biológica
Ufiprazole, chemically known as Omeprazole sulfide, is an important intermediate in the synthesis of proton pump inhibitors (PPIs) such as omeprazole and esomeprazole. This compound has garnered attention due to its biological activity, particularly its role as a direct-acting inhibitor of cytochrome P450 2C19, which is crucial in drug metabolism.
This compound can be synthesized through a condensation reaction involving 2-mercapto-5-methoxybenzimidazole and 2-chloromethyl-4-methoxy-3,5-lutidine. This synthetic pathway is significant for producing high-purity intermediates used in pharmaceutical formulations.
Biological Activity
Inhibition of Cytochrome P450 2C19:
this compound acts as an inhibitor of cytochrome P450 2C19 with an IC50 value of approximately 9.7 μM. This inhibition is critical because cytochrome P450 enzymes are responsible for the metabolism of many drugs, including PPIs. The interaction between this compound and this enzyme can lead to altered pharmacokinetics of co-administered medications, potentially enhancing or diminishing their therapeutic effects .
Proton Pump Inhibition:
As a metabolite of omeprazole, this compound contributes to the overall pharmacological action of PPIs by inhibiting gastric acid secretion. This mechanism is particularly beneficial in treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. Research indicates that standard doses of PPIs, including those containing this compound, are effective in healing NSAID-associated ulcers more efficiently than alternative treatments like H2 receptor antagonists .
Case Studies
Several clinical studies have evaluated the efficacy of omeprazole and its derivatives, including this compound:
-
Efficacy in Ulcer Healing:
A randomized controlled trial compared the healing rates of duodenal ulcers with standard doses of omeprazole versus misoprostol. The results indicated that omeprazole significantly outperformed misoprostol in ulcer healing rates over four to eight weeks . -
Pharmacodynamic Studies:
In a crossover study involving various PPIs, including those metabolized to this compound, it was found that higher doses led to improved acid suppression compared to lower doses or other PPIs like lansoprazole and pantoprazole .
Research Findings
Recent studies have utilized advanced analytical techniques such as ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-qToF) to assess the behavior and transformation products of omeprazole and its metabolites during biodegradability tests. These studies confirmed that while omeprazole is not readily biodegradable, its metabolites exhibit different profiles that could influence their environmental impact and therapeutic efficacy .
Summary Table of Biological Activities
Activity | Mechanism | IC50 Value | Clinical Relevance |
---|---|---|---|
Inhibition of CYP2C19 | Direct inhibition | 9.7 μM | Affects metabolism of co-administered drugs |
Proton Pump Inhibition | Suppresses gastric acid secretion | N/A | Effective in treating GERD and ulcers |
Biodegradability | Metabolite behavior during tests | N/A | Environmental impact considerations |
Propiedades
IUPAC Name |
6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-10-8-18-15(11(2)16(10)22-4)9-23-17-19-13-6-5-12(21-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XURCIPRUUASYLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057816 | |
Record name | Omeprazole sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73590-85-9 | |
Record name | Omeprazole sulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73590-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ufiprazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073590859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Omeprazole sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Benzimidazole, 5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)thio) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.590 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | UFIPRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FFV1V867C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common impurities found in Ufiprazole synthesis, and how are they characterized?
A1: Two dimer impurities, 5-methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylthio)-1H-benzo[d]imidazole and 6-methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylthio)-1H-benzo[d]imidazole, have been identified in this compound synthesis. [] These impurities were isolated using HPLC and characterized using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and LCMS. [] This characterization helps in understanding their structure and potential impact on the quality and efficacy of this compound.
Q2: How is this compound used in the synthesis of Esomeprazole?
A2: this compound serves as a crucial starting material in the synthesis of Esomeprazole. [, ] One method involves the asymmetric oxidation of this compound using an oxidizing agent in the presence of (R,R)-1,2-diphenyl-1,2-glycol, titanium alkoxide, and isopropyl alcohol. [] This reaction specifically targets one enantiomer of this compound, leading to the formation of Esomeprazole.
Q3: Can this compound be biotransformed into Esomeprazole?
A3: Yes, research indicates that genetically engineered bacteria co-expressing cyclohexanone monooxygenase and isopropanol dehydrogenase can convert this compound into Esomeprazole. [] This enzymatic approach offers a potentially more sustainable and cost-effective alternative to traditional chemical synthesis methods.
Q4: Are there alternative methods for synthesizing Esomeprazole that utilize different starting materials or catalysts?
A4: Yes, alternative methods utilize mild and inexpensive oxidants in conjunction with N-substituted 1-amino-2-indanol ligands and titanium-based complex catalysts. [] These methods aim to improve the efficiency and selectivity of Esomeprazole synthesis while minimizing the use of harsh reagents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.